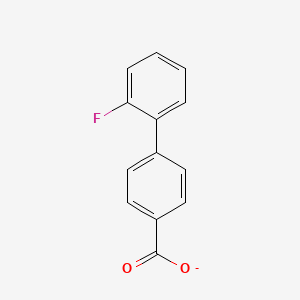
4-(2-Fluorophenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)benzoate is an organic compound characterized by the presence of a fluorophenyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)benzoate typically involves the esterification of 2-fluorobenzoic acid with phenol derivatives. One common method is the reaction of 2-fluorobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluorophenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of 2-fluorobenzoic acid.
Reduction: Formation of 2-fluorophenylmethanol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluorophenyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)benzoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- Methyl 4-[(2-fluorobenzoyl)amino]benzoate
- 4-Fluorophenyl 2-acetoxybenzoate
Comparison: 4-(2-Fluorophenyl)benzoate is unique due to its specific fluorophenyl substitution, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications .
Properties
Molecular Formula |
C13H8FO2- |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
4-(2-fluorophenyl)benzoate |
InChI |
InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16)/p-1 |
InChI Key |
SLKZDWAZOKIEEU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















